molecular formula C12H16N2 B10812163 2-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole

2-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole

Cat. No.: B10812163
M. Wt: 188.27 g/mol
InChI Key: KDOLICPJGKZRKU-UHFFFAOYSA-N
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Description

2-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole is a tricyclic heterocyclic compound featuring a pyridoindole scaffold. Its structure comprises a partially saturated pyridine ring fused to an indole moiety, with a methyl substituent at the 2-position. The compound’s stereochemistry (cis/trans configurations at positions 4a and 9b) and substituent patterns critically influence its biological activity .

Properties

IUPAC Name

2-methyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-14-7-6-12-10(8-14)9-4-2-3-5-11(9)13-12/h2-5,10,12-13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOLICPJGKZRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C(C1)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Stobadine: (–)-cis-2,8-Dimethyl Derivative

Stobadine [(–)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole] is the most well-characterized analog. Key distinctions and findings:

  • Substituents : Additional methyl group at the 8-position, enhancing lipophilicity and antioxidant efficacy .
  • Pharmacology :
    • Potent free radical scavenger (hydroxyl, peroxyl, alkoxyl radicals) .
    • Neuroprotective in hypoxia-ischemia models and cardioprotective in myocardial infarction .
    • Antiarrhythmic activity via modulation of cardiac ion channels .
  • Toxicity : High doses (50 mg/kg/d in rats) linked to skeletal variations in offspring and reversible kidney changes .
  • Synthesis : Scalable via hydrogenation and resolution with S-(+)-mandelic acid (>99% enantiomeric excess) .
Table 1: Stobadine vs. 2-Methyl Analogs
Parameter Stobadine (2,8-Dimethyl) 2-Methyl Compound (Hypothetical)
Antioxidant Activity High (radical scavenging) Likely reduced (no 8-methyl)
Neuroprotection Effective in vivo Unreported
Synthetic Complexity Multi-step resolution required Simpler (fewer substituents)
Toxicity Profile Dose-dependent developmental risks Unknown

SMe1EC2: 2-Ethoxycarbonyl-8-Methoxy Derivative

This derivative exemplifies structural optimization for enhanced activity:

  • Substituents : 2-Ethoxycarbonyl and 8-methoxy groups improve solubility and target affinity .
  • Pharmacology :
    • Superior neuroprotection in Alzheimer’s models (hippocampal cell survival) .
    • Vasorelaxation in diabetic rats and protection against ischemia-reperfusion injury .
  • Mechanism: Combines antioxidant effects with monoamine oxidase-B (MAO-B) inhibition .

6-Bromo Derivatives

  • Example : (4aS,9bR)-6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole .
  • Utility : Intermediate for antipsychotics (e.g., lumateperone) .
  • Synthesis : Bromination at position 6 achieved via methanesulfonic acid-mediated reactions .

Alkoxycarbonyl and Benzyl Derivatives

  • Compound 2 [(±)-2-benzyl-8-yl acetic acid]: Marginal aldose reductase inhibition vs. parent stobadine .
  • 8-Methoxy Substitution : Enhances antioxidant and anxiolytic activity .

Structural-Activity Relationships (SAR)

  • Position 2 :
    • Methyl/ethoxycarbonyl groups enhance metabolic stability and receptor binding .
    • Benzyl substitution reduces aldose reductase inhibition .
  • Position 8 :
    • Methoxy groups improve neuroprotection and MAO-B inhibition .
    • Methyl groups increase lipophilicity but may elevate toxicity .
  • Stereochemistry : cis-Configuration (4aS,9bR) critical for enantioselective activity in stobadine .

Preparation Methods

Hydrazine and Piperidone Condensation

A representative procedure involves reacting (2-methylphenyl)hydrazine hydrochloride with 1-carbethoxy-4-piperidone in refluxing ethanol or toluene under Dean-Stark conditions to remove water. The resulting imine intermediate undergoes acid-catalyzed cyclization to form the indole ring. For instance, heating at 70–80°C in acetic acid generates the tetrahydro-pyridoindole core, which is subsequently hydrogenated to achieve the hexahydro structure.

Key reaction parameters :

  • Acid catalyst : p-Toluenesulfonic acid (p-TsOH) or acetic acid.

  • Solvent : Toluene or ethanol for imine formation; tetrahydrofuran (THF) for cyclization.

  • Temperature : Reflux (110–120°C) for imine condensation; 70–80°C for cyclization.

Stereochemical Control at 4a and 9b Positions

The relative configuration of the 4a and 9b positions profoundly impacts biological activity. Cis-configuration is favored when cyclization occurs under kinetic control (e.g., low-temperature LDA-mediated conditions), whereas thermodynamic control (prolonged heating) may yield trans-isomers. For example, using lithium diisopropylamide (LDA) at –78°C followed by gradual warming to room temperature selectively produces the cis-2-methyl derivative.

Reductive Amination and Hydrogenation Steps

Post-cyclization modifications often involve reductive amination or catalytic hydrogenation to saturate the pyridine ring and introduce the hexahydro structure.

Palladium-Catalyzed Hydrogenation

Hydrogenation of the tetrahydro intermediate over palladium on carbon (Pd/C) in ethanol/water (7:3) at 70°C under H₂ atmosphere (1 atm) achieves full saturation of the pyridine ring. This step also removes protective groups such as benzyl or carbethoxy moieties. For example, ethyl 7-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate undergoes hydrogenolysis to yield the free amine, which is methylated to introduce the 2-methyl group.

Optimization considerations :

  • Catalyst loading : 10 wt% Pd/C ensures complete deprotection within 24 hours.

  • Solvent system : Aqueous ethanol minimizes byproduct formation.

Sodium Cyanoborohydride-Mediated Reduction

Alternative protocols employ sodium cyanoborohydride (NaCNBH₃) in acetic acid to reduce imine intermediates directly. This one-pot approach avoids isolation of sensitive intermediates and is compatible with acid-labile functional groups. For instance, treating 4-methylindole with NaCNBH₃ in AcOH at room temperature for 2 hours yields 4-methylindoline, a structural analog.

Functionalization at the 2-Position

Introducing the methyl group at the 2-position requires strategic alkylation or utilization of pre-functionalized building blocks.

N-Alkylation of Secondary Amines

Quaternization of the secondary amine in the pyridoindole core with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) provides the 2-methyl derivative. For example, reacting 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole with methyl iodide in DMF at 60°C for 12 hours affords the target compound in 75–85% yield.

Critical factors :

  • Base selection : Weak bases (e.g., NaHCO₃) prevent over-alkylation.

  • Solvent polarity : DMF or acetonitrile enhances reaction efficiency.

Starting Material Pre-Functionalization

Alternatively, starting with 2-methylpiperidone derivatives streamlines synthesis. For instance, 1-carbethoxy-2-methyl-4-piperidone condenses with (2-methylphenyl)hydrazine to directly incorporate the methyl group during cyclization. This method reduces post-synthetic modifications but requires access to specialized precursors.

Analytical Validation and Characterization

Rigorous spectroscopic and chromatographic analyses ensure structural fidelity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of 2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole exhibit characteristic signals:

  • Methyl group : Singlet at δ 2.35–2.45 ppm (3H, N–CH₃).

  • Aromatic protons : Doublets at δ 6.85–7.10 ppm (2H, indole H-6 and H-8).

  • Aliphatic protons : Multiplet at δ 1.70–2.20 ppm (4H, cyclohexane H-3 and H-4).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) confirms molecular formula C₁₂H₁₆N₂ with a calculated [M + H]⁺ at m/z 189.1386, observed m/z 189.1389 .

Q & A

Q. How do MAO-B inhibition results from computational models align with in vitro data?

  • Resolution : Docking studies predict methoxy derivatives as potent MAO-B inhibitors, corroborated by in vitro assays showing IC50 values <10 µM. Discrepancies arise from solvent accessibility in enzymatic vs. computational environments .

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